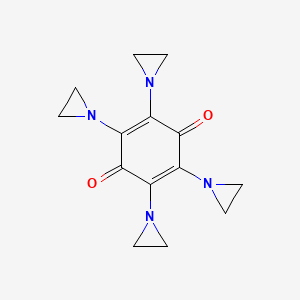
Tetraethyleniminobenzo-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tetraethyleniminobenzo-quinone, also known as this compound, is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for Tetraethyleniminobenzo-quinone to ensure stability during experiments?
- Methodological Answer: Store the compound at 0–6°C in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen) to prevent degradation. Regularly calibrate storage equipment to maintain temperature consistency. For handling, use gloveboxes or fume hoods to minimize exposure to moisture and oxygen .
Q. How can researchers confirm the identity and purity of this compound in experimental settings?
- Methodological Answer: Use a combination of analytical techniques:
- HPLC with a C18 column and UV detection for purity assessment.
- NMR spectroscopy (¹H and ¹³C) to verify structural integrity.
- Mass spectrometry (HRMS) to confirm molecular weight.
Cross-reference results with certified reference materials from authoritative databases like NIST .
Q. What strategies should be employed to locate primary literature on this compound’s synthesis and applications?
- Methodological Answer:
- Use CAS RN to search specialized databases (e.g., SciFinder, Reaxys).
- Filter results to prioritize peer-reviewed journals and patents.
- Validate sources by checking citations in review articles and cross-referencing with institutional library resources .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate this compound’s biological activity while minimizing confounding variables?
- Methodological Answer:
- Define realistic objectives (e.g., IC₅₀ determination) and include negative/positive controls (e.g., solvent-only and known inhibitors).
- Use dose-response assays with triplicate measurements to ensure reproducibility.
- Document environmental variables (e.g., temperature, humidity) and employ statistical tools (e.g., ANOVA) to assess significance .
Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?
- Methodological Answer:
- Conduct reproducibility studies using identical protocols from conflicting publications.
- Perform meta-analysis to identify methodological discrepancies (e.g., solvent systems, cell lines).
- Validate findings through orthogonal assays (e.g., fluorescence quenching alongside enzymatic assays) .
Q. What steps ensure the accuracy of physicochemical data (e.g., solubility, stability) for this compound in publications?
- Methodological Answer:
- Cross-validate measurements using standardized protocols (e.g., shake-flask method for solubility).
- Compare results with NIST reference data or peer-reviewed datasets.
- Disclose instrument calibration details and environmental conditions in supplementary materials .
Q. How can researchers reproduce historical synthesis protocols for this compound despite incomplete procedural details?
- Methodological Answer:
- Reconstruct missing steps using retrosynthetic analysis and analogous reactions.
- Optimize parameters (e.g., catalyst loading, reaction time) via Design of Experiments (DoE) .
- Validate intermediates with spectroscopic data and compare yields with literature benchmarks .
Q. What guidelines should be followed when presenting structural or activity data for this compound in journal submissions?
- Methodological Answer:
Eigenschaften
CAS-Nummer |
4239-06-9 |
|---|---|
Molekularformel |
C14H16N4O2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
2,3,5,6-tetrakis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H16N4O2/c19-13-9(15-1-2-15)10(16-3-4-16)14(20)12(18-7-8-18)11(13)17-5-6-17/h1-8H2 |
InChI-Schlüssel |
GNSPPAGSLFPHSZ-UHFFFAOYSA-N |
SMILES |
C1CN1C2=C(C(=O)C(=C(C2=O)N3CC3)N4CC4)N5CC5 |
Kanonische SMILES |
C1CN1C2=C(C(=O)C(=C(C2=O)N3CC3)N4CC4)N5CC5 |
Key on ui other cas no. |
4239-06-9 |
Synonyme |
2,3,5,6-tetraethyleneimino-1,4-benzoquinone tetraethyleneimino-1,4-benzoquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















